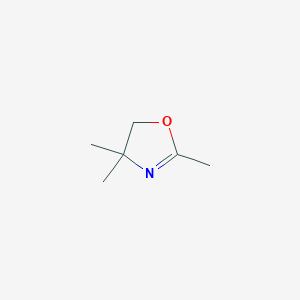

2,4,4-Trimethyl-2-oxazoline

説明

Significance of Oxazoline (B21484) Ring Systems in Organic Synthesis and Beyond

The oxazoline ring, a five-membered heterocycle containing both nitrogen and oxygen, is a privileged structure in organic chemistry. Its stability under a range of conditions, coupled with its susceptibility to specific chemical manipulations, underpins its widespread utility.

Oxazolines serve as crucial intermediates in the synthesis of a wide array of more complex molecules. They can function as protecting groups for carboxylic acids, shielding this functionality from unwanted reactions while other parts of the molecule are being modified. Furthermore, the oxazoline ring can be a precursor to other important functional groups, such as amino alcohols, hydroxy amides, and even other heterocyclic systems like oxazoles and imidazoles. oup.com Their ability to direct stereoselective reactions has made them indispensable in asymmetric synthesis, where the creation of a specific stereoisomer is critical.

The utility of oxazolines extends into the realm of polymer chemistry, where they are employed as monomers in the synthesis of poly(2-oxazoline)s (POx). beilstein-journals.orgnih.gov These polymers exhibit a range of desirable properties, including biocompatibility, which makes them suitable for various biomedical applications. nih.gov The ability to undergo cationic ring-opening polymerization (CROP) allows for the creation of well-defined polymer architectures with controlled molecular weights and functionalities. beilstein-journals.orgmdpi.com This "living" polymerization characteristic enables the synthesis of block copolymers and other complex macromolecular structures, leading to the development of materials with tailored properties for specific applications such as drug delivery systems, hydrogels, and functional coatings. nih.govchemimpex.com

Overview of 2,4,4-Trimethyl-2-oxazoline as a Key Oxazoline Compound

This compound is a colorless liquid with a distinct chemical profile that makes it a cornerstone of the oxazoline family. sigmaaldrich.com Its preparation can be achieved through the thermal condensation of acetic acid and 2-amino-2-methyl-1-propanol (B13486). chemicalbook.com This compound serves as a valuable monomer in polymer chemistry and as a reactive intermediate in a variety of organic syntheses. chemimpex.com Its unique structure, featuring gem-dimethyl groups at the 4-position, imparts specific steric and electronic properties that influence its reactivity and the characteristics of the resulting products.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are well-documented and crucial for its application in various chemical processes.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1772-43-6 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₆H₁₁NO | scbt.com |

| Molecular Weight | 113.16 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Colorless liquid | sigmaaldrich.com |

| Boiling Point | 112-113 °C | sigmaaldrich.comchemicalbook.com |

| Density | 0.887 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.4213 | sigmaaldrich.comchemicalbook.com |

| Flash Point | 13 °C (55.4 °F) - closed cup | sigmaaldrich.com |

| Solubility | Soluble in water | thegoodscentscompany.com |

Detailed Research Findings

The scientific literature provides numerous examples of the application of this compound in cutting-edge research.

In the field of organic synthesis, it has been utilized in the acylation to form C,N-diacylated products, which upon hydrolysis, yield enols of 2-acylmethyl-oxazolines. oup.com These enols can then be selectively C-monoalkylated, demonstrating the compound's utility in the construction of complex organic molecules. oup.com Furthermore, chiral β-hydroxy-2-oxazolines derived from this compound have been successfully employed as catalysts in the stereoselective addition of diethylzinc (B1219324) to aldehydes, showcasing its role in asymmetric catalysis. scielo.br

In polymer chemistry, this compound is a key monomer for cationic ring-opening polymerization (CROP). researchgate.net Research has shown its involvement in the synthesis of various polymers. chemimpex.com For instance, it has been used in the synthesis of 2,2-dimethyloxazolines of C2-elongated fatty acids. chemicalbook.com The resulting polymers find applications in coatings, adhesives, and sealants due to the enhanced properties conferred by the oxazoline structure. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4,4-trimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRZMHNRCSIQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170268 | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-43-6 | |

| Record name | 2,4,4-Trimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1772-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2,4,4-trimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,4,4 Trimethyl 2 Oxazoline and Its Derivatives

Established Synthetic Pathways Utilizing 2,4,4-Trimethyl-2-oxazoline

Tohda's Protocols for 2-Acylmethyl-2-oxazoline Synthesis via Acid Chlorides

Pioneering work by Tohda and his colleagues in the mid-1980s established a foundational methodology for the synthesis of 2-acylmethyl-2-oxazolines. rsc.orgrsc.org This protocol involves the reaction of this compound with acid chlorides in the presence of a base, typically triethylamine (B128534), in a solvent like acetonitrile (B52724). rsc.orgnih.gov This reaction proceeds through the formation of an intermediate N,C-diacylated product, which upon hydrolysis with a base such as potassium hydroxide (B78521) in methanol (B129727), yields the desired enol form of the 2-acylmethyl-2-oxazoline. rsc.orgoup.com

This method has proven to be robust for a variety of acid chlorides, including those with no α-protons. oup.com For instance, the reaction has been successfully applied to synthesize a range of 2-acylmethyl-2-oxazolines with different substituents, such as phenyl, 2-furanyl, p-nitrophenyl, and tert-butyl groups. rsc.orgnih.gov While good yields are generally obtained, some derivatives, like the one from 2-thiofuranyl chloride, may require in-situ formation and subsequent treatment with potassium hydroxide. rsc.org

A notable extension of Tohda's work is the reaction with trifluoromethylacetic anhydride (B1165640), which directly yields the corresponding trifluoromethyl-substituted 2-acylmethyl-2-oxazoline. rsc.orgnih.gov These protocols have been instrumental in creating a library of "Tohda's ligands," which are valuable in coordination chemistry and catalysis. rsc.org

Table 1: Examples of 2-Acylmethyl-2-oxazolines Synthesized via Tohda's Protocols

| R Group in Acid Chloride | Resulting 2-Acylmethyl-2-oxazoline | Reference |

| Phenyl | (Z)-1-Phenyl-2-(4,4-dimethyl-2-oxazolin-2-yl)eth-1-en-1-ol | rsc.org |

| 2-Furanyl | (Z)-1-(2-Furanyl)-2-(4,4-dimethyl-2-oxazolin-2-yl)eth-1-en-1-ol | rsc.org |

| p-Nitrophenyl | (Z)-1-(p-Nitrophenyl)-2-(4,4-dimethyl-2-oxazolin-2-yl)eth-1-en-1-ol | rsc.org |

| tert-Butyl | (Z)-1-(tert-Butyl)-2-(4,4-dimethyl-2-oxazolin-2-yl)eth-1-en-1-ol | rsc.org |

| Trifluoromethyl | (Z)-1-(Trifluoromethyl)-2-(4,4-dimethyl-2-oxazolin-2-yl)eth-1-en-1-ol | nih.gov |

Enol-Oxazoline Formation from this compound with Benzoyl- or Alkoyl-Chlorides

A facile two-step strategy for the synthesis of enol-containing oxazolines, also developed by Tohda and coworkers, starts with this compound. mdpi.com The initial step involves treating the starting oxazoline (B21484) with a base like triethylamine in the presence of two equivalents of a benzoyl or alkoyl chloride. mdpi.com This reaction yields an intermediate ethanone, specifically a (2Z)-2-[3-(aroyl/alkoyl)-4,4-dimethyl-1,2-oxazolidin-2-ylidene]-1-(aryl/alkyl)ethanone. mdpi.com

This intermediate is then hydrolyzed using an excess of an alcoholic base to produce the final enol-oxazoline product. mdpi.com These enol-oxazolines exist in tautomeric forms, including an enol, a keto, and an enamine form. rsc.org The stability of these forms can be influenced by the solvent and other conditions. The enol form is particularly significant as it can be sequestered through metal chelation, highlighting the potential of these compounds as ligands in coordination chemistry. rsc.org A notable example is the reaction with hydrated copper(II) nitrate, which forms a coordinated enolate complex. rsc.orgresearchgate.net

Synthesis of 2,2-Dimethyloxazolines of C2-Elongated Fatty Acids

This compound serves as a crucial C2 elongation block in the synthesis of long-chain fatty acids. nih.govnih.gov This multi-step process begins with the reduction of a parent fatty acid methyl ester to its corresponding alcohol using a reducing agent like lithium aluminum hydride. nih.gov The alcohol is then converted to a bromide. nih.gov

The key step involves the coupling of this bromide with lithiated this compound to form the 2,2-dimethyloxazoline of the C2-elongated fatty acid. nih.govnih.gov This oxazoline derivative can then be converted to the final polyunsaturated fatty acid through acidic alcoholysis. nih.govnih.gov This method has been successfully employed to synthesize various fatty acids, including 11Z,14Z,17Z-eicosatrienoic acid, 8Z,11Z,14Z,17Z-eicosatetraenoic acid, and 7Z,10Z,13Z,16Z,19Z-docosapentaenoic acid, with good yields and high purity. nih.gov

Novel Approaches for Oxazoline Ring Synthesis Relevant to this compound

While the above methods utilize this compound as a starting material, other innovative approaches focus on the synthesis of the oxazoline ring itself, which are relevant to the production of this compound and its derivatives.

Triflic Acid-Promoted Dehydrative Cyclization of N-(2-Hydroxyethyl)amides

A practical and efficient method for synthesizing 2-oxazolines involves the dehydrative cyclization of N-(2-hydroxyethyl)amides promoted by triflic acid (TfOH). mdpi.comdoaj.orgnih.gov This reaction is attractive due to its high atom economy, as it generates water as the only byproduct. mdpi.comdoaj.orgnih.gov The method demonstrates good tolerance for various functional groups. mdpi.comdoaj.org

An important stereochemical aspect of this reaction is that it proceeds with an inversion of the α-hydroxyl stereochemistry, suggesting that the alcohol is activated as a leaving group. mdpi.comdoaj.orgnih.gov This TfOH-promoted cyclization offers a robust alternative to methods that require stoichiometric dehydration agents or harsh azeotropic reflux conditions. mdpi.comdoaj.org

One-Pot Synthesis from Carboxylic Acids and Amino Alcohols

Building upon the triflic acid-promoted cyclization, a one-pot synthesis of 2-oxazolines directly from carboxylic acids and amino alcohols has been developed. mdpi.comdoaj.orgnih.gov This approach further enhances the practicality and efficiency of oxazoline synthesis. Several methodologies exist for this one-pot conversion.

One such method employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov In this process, a mixture of a carboxylic acid and a 2-haloethylammonium salt is treated with DMT-MM in methanol, followed by refluxing in the presence of potassium hydroxide to yield the oxazoline. nih.gov

Another approach utilizes the Deoxo-Fluor reagent. nih.gov This mild and highly efficient one-pot condensation of various carboxylic acids with amino alcohols like 2-amino-2-methyl-1-propanol (B13486) results in excellent yields of the corresponding oxazolines. nih.gov

Furthermore, the Vorbrüggen method, which uses a reagent system of triphenylphosphine, carbon tetrachloride, and triethylamine, allows for the one-pot condensation of carboxylic acids with amino alcohols under mild conditions, affording good yields of oxazolines. najah.edu

Table 2: Comparison of One-Pot Oxazoline Synthesis Methods

| Reagent/Catalyst | Starting Materials | Key Features | Reference |

| Triflic Acid (TfOH) | Carboxylic Acids, Amino Alcohols | Robust, generates only water as a byproduct. | mdpi.com |

| DMT-MM | Carboxylic Acids, 2-Haloethylammonium Salts | Simple, one-pot procedure. | nih.gov |

| Deoxo-Fluor | Carboxylic Acids, Amino Alcohols | Mild conditions, excellent yields. | nih.gov |

| Ph3P/CCl4/Et3N (Vorbrüggen) | Carboxylic Acids, Amino Alcohols | Mild conditions, good yields. | najah.edu |

Palladium-Catalyzed Three-Component Couplings

A highly efficient method for synthesizing a variety of 2-oxazolines involves a palladium-catalyzed three-component coupling reaction. organic-chemistry.orgacs.org This process brings together an aryl halide, an isocyanide (such as tert-butyl isocyanide), and an amino alcohol to form the oxazoline structure in a single synthetic step. organic-chemistry.orgorganic-chemistry.org This multicomponent approach is advantageous as it builds molecular complexity rapidly and avoids the need to isolate potentially unstable intermediates. organic-chemistry.org

The proposed catalytic cycle begins with the oxidative addition of an aryl halide to a Palladium(0) complex, forming a Pd(II) species. acs.org This is followed by the insertion of the isocyanide. Subsequent reaction with an amino alcohol, like aminoethanol, leads to the formation of an amidine intermediate and regeneration of the Pd(0) catalyst. The final step is the cyclization of the amidine intermediate, which, after the loss of a tert-butyl amine, yields the desired 2-oxazoline product. acs.org This method is compatible with a range of aryl halides, including bromides, iodides, and triflates, and can also be adapted to synthesize benzoxazoles by using 1,2-amino phenols instead of amino alcohols. organic-chemistry.org The reactions are typically convenient, operating at atmospheric pressure without the need for toxic carbon monoxide, which is often used in similar carbonylation processes. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Three-Component Coupling

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

|---|---|---|---|---|

| Aryl Halide (Ar-X) | Isocyanide (R-NC) | Amino Alcohol | Palladium(0) Complex | 2-Aryl-2-oxazoline |

| Heteroaryl Halide | Isocyanide (R-NC) | Amino Alcohol | Palladium(0) Complex | 2-Heteroaryl-2-oxazoline |

Cyclization via α,α-Difluoroalkyl Amines and β-Amino Alcohols

A mild and effective method for the synthesis of 2-oxazolines involves the reaction of α,α-difluoroalkyl amines with β-amino alcohols. organic-chemistry.orgorganic-chemistry.org This approach is notable for its applicability in creating optically active heterocyclic compounds. The reaction conditions are generally gentle, allowing for the formation of the oxazoline ring without harsh reagents. organic-chemistry.org This method can also be extended to the synthesis of related five-membered heterocycles, such as thiazolines and imidazolines, by reacting the α,α-difluoroalkyl amines with β-amino thiols or β-diamines, respectively. organic-chemistry.orgorganic-chemistry.org

Metal-Free Organocatalytic Dehydrative Cyclization

In a move towards more sustainable synthetic methods, metal-free organocatalytic dehydrative cyclization has emerged as a powerful tool for synthesizing 2-oxazolines. organic-chemistry.org This approach typically involves the cyclization of N-(2-hydroxyethyl)amides. acs.org

One prominent example utilizes a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst, specifically tris(o-phenylenedioxy)cyclotriphosphazene (TAP-1). organic-chemistry.orgacs.org This biomimetic catalytic protocol operates with low catalyst loadings and exhibits a broad substrate scope and high tolerance for various functional groups. organic-chemistry.orgorganic-chemistry.org The reaction proceeds with the retention of the stereochemical configuration at the C(4) position of the resulting oxazoline. acs.org The mechanism is believed to involve the in-situ generation of a catechol cyclic phosphate (B84403) from the catalyst, which activates the hydroxyl and carbonyl groups to facilitate water elimination and subsequent ring closure. organic-chemistry.org

Another effective metal-free approach employs triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, with water being the only byproduct. mdpi.com This method is robust, tolerates a variety of functional groups, and can be adapted for a one-pot synthesis directly from carboxylic acids and amino alcohols. mdpi.com

Halogen-Catalyzed C-O Bond Formation and Dehydrogenation

Iodine-catalyzed reactions provide a facile route to 2-oxazolines from β-acylamino ketones. researchgate.netnih.gov This method involves both C-O bond formation and dehydrogenation, utilizing an oxidant such as tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.org A key feature of this synthesis is the ability to selectively produce either 2-oxazolines or oxazoles by simply changing the base used in the reaction. researchgate.netnih.gov

When a weaker base like potassium carbonate (K₂CO₃) is used, the reaction favors the formation of 2-oxazolines. organic-chemistry.org Conversely, employing a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) promotes further dehydrogenation to yield the corresponding oxazole (B20620). organic-chemistry.orgmdpi.com The proposed mechanism involves the oxidation of iodine by TBHP to form a highly active iodine species that triggers the intramolecular cyclization. organic-chemistry.orgmdpi.com This metal-free method is scalable and compatible with a wide range of substrates bearing both electron-donating and electron-withdrawing groups. organic-chemistry.org

Electrochemical Intramolecular Functionalization for Trisubstituted 2-Oxazolines

An innovative and environmentally friendly approach to synthesizing diverse trisubstituted 2-oxazolines is through electrochemical intramolecular functionalization. acs.orgnih.gov This method achieves the dehydrogenative cyclization of β-amino arylketones by functionalizing C(sp³)–H bonds with masked oxygen nucleophiles. acs.orgorganic-chemistry.org

The reaction is typically carried out using potassium iodide (KI) as both the catalyst and the electrolyte in an undivided cell, under external oxidant-free and additive-free conditions. acs.orgnih.govorganic-chemistry.org This electrochemical approach avoids the need for stoichiometric chemical oxidants, making it a greener alternative to traditional methods. researchgate.net The process has been shown to produce good to excellent yields of a variety of trisubstituted 2-oxazolines. nih.govorganic-chemistry.org

Synthesis of Polyfunctionalized Oxazoline Derivatives

Preparation of Bis-2-oxazolines with Inner Unsaturation

The synthesis of bis-2-oxazolines containing internal unsaturation can be achieved through the condensation reaction of aromatic dialdehydes with 2-alkyl-2-oxazolines. tandfonline.comtandfonline.com For instance, 1,3- and 1,4-bis[2-(4,4-dimethyl-2-oxazolin-2-yl)ethenyl]benzenes have been successfully synthesized from isophthaldialdehyde and terephthaldialdehyde, respectively, by reacting them with this compound. tandfonline.com

This condensation is catalyzed by agents such as iodine, p-toluenesulfonic acid, zinc chloride (ZnCl₂), or sodium bisulfate (NaHSO₄) in a solution where the water formed during the reaction is removed azeotropically. tandfonline.comtandfonline.com Yields for these reactions have been reported in the range of 48.5% to 59.9%. tandfonline.comtandfonline.com These resulting bis-2-oxazoline compounds can be further utilized, for example, through acidic hydrolysis to produce m- and p-phenylenediacrylic acids in high yields. tandfonline.com

Table 2: Synthesis of Bis-2-oxazolines with Inner Unsaturation

| Aromatic Dialdehyde | 2-Alkyl-2-oxazoline | Catalyst | Product | Reported Yield |

|---|---|---|---|---|

| Isophthaldialdehyde | This compound | I₂, p-TsOH, ZnCl₂, or NaHSO₄ | 1,3-bis[2-(4,4-dimethyl-2-oxazolin-2-yl)ethenyl]benzene | 48.5% tandfonline.com |

Formation of 2-(Aminophenyl)-2-oxazolines

The synthesis of 2-(aminophenyl)-2-oxazolines can be achieved through various chemical strategies. A prevalent one-step method involves the reaction of isatoic anhydride or its derivatives with specific amino alcohols. researchgate.net This reaction is often facilitated by a Lewis acid catalyst, such as anhydrous zinc chloride, particularly when conducted at reflux temperatures in high-boiling aromatic solvents like chlorobenzene (B131634) or toluene. researchgate.net

This synthetic route has proven effective for a range of chiral and achiral 2-(aminophenyl)-2-oxazolines. researchgate.net For instance, successful syntheses have been reported using amino alcohols such as racemic 2-amino-1-butanol, (S)-phenylglycinol, 2-methyl-2-amino-1-propanol, and cis-1-amino-2-indanol, with yields varying from 22% to 85%. researchgate.net However, the use of other amino alcohols like 2-ethanolamine, (±)-2-amino-1-phenyl-1-propanol, or 3-amino-1-propanol has resulted in significantly lower yields. researchgate.net Attempts to improve these lower yields by employing alternative Lewis acid catalysts or increasing the reaction temperature have not been successful. researchgate.net

Another approach to synthesizing 2-(aminophenyl)-2-oxazolines involves the reaction of nitriles with an excess of ethanolamine. tandfonline.com For example, 2-(4-aminophenyl)oxazoline has been synthesized in high yield from p-aminobenzonitrile using this method. tandfonline.comtandfonline.com This resulting monomer can then undergo cationic polymerization. tandfonline.com

Furthermore, the dehydrative cyclization of N-(2-hydroxyethyl)amides, promoted by triflic acid, presents a viable pathway to 2-oxazolines. mdpi.com This method is noted for its tolerance of various functional groups and for producing water as the sole byproduct. mdpi.com Additionally, a one-pot synthesis protocol for producing 2-oxazolines directly from carboxylic acids and amino alcohols has been developed. mdpi.com

The formation of 2-(o-aminophenyl)oxazolines can also serve as a precursor for more complex structures. These compounds can undergo excited-state intramolecular proton transfer, leading to cycloaddition reactions. nih.gov This reactivity has been harnessed in the enantioselective synthesis of polyheterocyclic ketones, where chiral oxazolines function as dual chromophores and chiral auxiliaries. nih.gov

The following table provides a summary of research findings on the synthesis of various 2-(aminophenyl)-2-oxazoline derivatives:

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Yield | Reference |

| Isatoic anhydride | rac-2-amino-1-butanol | Anhydrous ZnCl₂ | 2-(2'-aminophenyl)-4-ethyl-2-oxazoline | High | researchgate.net |

| Isatoic anhydride | (S)-phenylglycinol | Anhydrous ZnCl₂ | 2-(2'-aminophenyl)-4-phenyl-2-oxazoline | High | researchgate.net |

| Isatoic anhydride | 2-methyl-2-amino-1-propanol | Anhydrous ZnCl₂ | 2-(2'-aminophenyl)-4,4-dimethyl-2-oxazoline | High | researchgate.net |

| Isatoic anhydride | (1S,2R) or (1R,2S)-cis-1-amino-2-indanol | Anhydrous ZnCl₂ | 2-(2'-aminophenyl)-4,5-indano-2-oxazoline | 22-85% | researchgate.net |

| Isatoic anhydride | 2-ethanolamine | Anhydrous ZnCl₂ | 2-(2'-aminophenyl)-2-oxazoline | Poor | researchgate.net |

| p-Aminobenzonitrile | Ethanolamine | - | 2-(4-aminophenyl)oxazoline | High | tandfonline.com |

| N-(2-hydroxyethyl)amides | Triflic Acid | Triflic Acid | 2-Oxazolines | - | mdpi.com |

| 2-(4,5-dihydrooxazol-2-yl)aniline | Corresponding Acid | - | 2-(o-amidophenyl)oxazolines | - | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 2,4,4 Trimethyl 2 Oxazoline

Tautomerism and Isomerization Studies

The tautomeric behavior of oxazoline (B21484) derivatives, including 2,4,4-trimethyl-2-oxazoline, has been a subject of detailed spectroscopic and theoretical investigation. This has revealed the conditions under which different isomeric forms are favored.

Studies on related 2-acylmethyl-2-oxazolines have shown that these compounds predominantly exist in the enamine tautomeric form in the solid state. rsc.org X-ray diffraction studies have confirmed this, describing the structure as, for example, 2-[4,4-dimethyl-2-oxazolidinylidene]-1-phenylethanone. rsc.org Spectroscopic data from NMR and IR analyses suggest that this enamine form is also the more stable isomer in solution, such as in chloroform (B151607) (CDCl3). rsc.org Theoretical investigations using Density Functional Theory (DFT) further support the enamine isomer as the most stable form in the gas phase when compared to the keto and (Z)-enol forms. rsc.org

Upon protonation, the equilibrium shifts, and the keto (oxazoline) tautomer becomes the energetically favored form. rsc.org The isolation and single-crystal X-ray diffraction analysis of the protonated form of a related oxazoline as its HSO₄⁻ salt provided the first structural elucidation of a protonated oxazoline. rsc.org This experimental evidence confirms that in the solid state, the keto tautomer is stabilized upon protonation. rsc.org This observation is further substantiated by DFT calculations for the gas-phase protonated forms of these molecules. rsc.org

Ring-Opening Reactions and Derivatization

The oxazoline ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing a versatile pathway for the synthesis of various derivatives.

Under acidic conditions, oxazolines are susceptible to nucleophilic attack at the C5 position of the ring. nih.govbeilstein-journals.org This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of β-substituted carboxamides. nih.govbeilstein-journals.org This reactivity has been exploited in various synthetic methodologies. For example, acidic sulfonimide nucleophiles have been shown to open the rings of various 2-substituted oxazolines. umich.eduscispace.com The reaction is generally more efficient for oxazolines with electron-rich substituents at the 2-position, while electron-poor substrates may not react. scispace.com

The hydrolysis of N-methyl-2,4,4-substituted Δ²-oxazolinium iodides, which can be formed from the parent oxazoline, has been studied under varying pH conditions. acs.orgresearchgate.net These quaternary salts hydrolyze to yield the corresponding amino esters. acs.orgresearchgate.net The rate of this hydrolysis is highly dependent on the pH. At a high pH, the hydrolysis occurs almost instantaneously, whereas, at a low pH, the reaction is slow. acs.orgresearchgate.net

The general reaction for the hydrolysis of N-methyl-2,4,4-trimethyl-Δ²-oxazolinium iodide under different pH conditions is presented below:

| Reactant | Conditions | Product |

| N-methyl-2,4,4-trimethyl-Δ²-oxazolinium iodide | High pH | N-(2-hydroxy-1,1-dimethylethyl)-N-methylacetamide |

| N-methyl-2,4,4-trimethyl-Δ²-oxazolinium iodide | Low pH | Slow hydrolysis to the corresponding amino ester |

A two-step continuous-flow synthesis has been developed for the preparation of N-(2-aminoethyl)acylamides, which involves the ring-opening of oxazolines followed by hydrogenation. nih.govbeilstein-journals.org In this process, trimethylsilyl (B98337) azide (B81097) (TMSN₃) is utilized as the azide source for the initial ring-opening step. nih.govbeilstein-journals.org This method demonstrates the utility of oxazolines as precursors to more complex amide structures. A related procedure involves the KOt-Bu-promoted selective ring-opening N-alkylation of 2,4,4-trimethyl-4,5-dihydrooxazole with 4-methylbenzyl bromide, which yields the corresponding product in good yield. nih.govbeilstein-journals.org

Cobalt-Catalyzed Ring-Opening Hydroformylation

The ring-opening hydroformylation of oxazolines represents a significant transformation, providing access to β-amidoaldehydes. This reaction is effectively catalyzed by dicobalt octacarbonyl, Co₂(CO)₈. beilstein-journals.orgnih.gov While the broader application of this methodology to various oxazolines has been noted, the specific reactivity of this compound in this context follows the general mechanism established for this class of compounds. The process involves the addition of a formyl group and a hydrogen atom across the C=N-C bond of the oxazoline ring, leading to its cleavage.

The generally accepted mechanism for cobalt-catalyzed hydroformylation, known as the Heck and Breslow mechanism, involves several key steps. acs.org Initially, the cobalt precatalyst, Co₂(CO)₈, reacts with hydrogen to form the active catalytic species, hydridocobalt tetracarbonyl (HCo(CO)₄). acs.org This active catalyst then coordinates to the oxazoline. Subsequent migratory insertion of the C=N bond into the cobalt-hydride bond, followed by CO insertion and reductive elimination, would lead to the ring-opened β-amidoaldehyde product. The reaction typically requires elevated temperatures and pressures of syngas (a mixture of CO and H₂). acs.org

Mechanisms of N-Substitution and Ring Cleavage

The mechanisms by which the this compound ring undergoes substitution at the nitrogen atom and subsequent cleavage are highly dependent on the reaction conditions, particularly the presence of acids or bases.

Under basic conditions, as seen in the KOtBu-promoted N-alkylation, the mechanism involves the base promoting the ring-opening process. nih.govbeilstein-archives.org In this reaction, KOtBu plays a dual role: it not only facilitates the N-alkylation but also acts as an oxygen donor in the cleavage of the C=N bond to form the acetate (B1210297) functionality. beilstein-journals.orgbeilstein-archives.orgnih.gov The reaction is initiated by the alkylation of the nitrogen atom, forming a quaternary oxazolinium salt. This intermediate is then susceptible to nucleophilic attack by the tert-butoxide at the C2 position, leading to the cleavage of the ring and formation of the final 2-aminoethyl acetate product.

Conversely, under acidic conditions, the oxazoline ring is known to undergo nucleophilic ring-opening via an Sₙ2 attack at the C5 position of the ring. beilstein-journals.orgnih.gov This pathway leads to the formation of β-substituted carboxamides. The initial step is the protonation of the nitrogen atom, which activates the ring for nucleophilic attack. Hydrolytic cleavage of the oxazoline ring can also occur following the protonation or methylation of the nitrogen atom, leading to an ester functional group decorated with an N-methylammonium end group. rsc.org

Applications of 2,4,4 Trimethyl 2 Oxazoline in Advanced Organic Synthesis

Utilization as a Synthetic Synthon

In retrosynthetic analysis, a "synthon" is an idealized fragment, usually an ion, that assists in planning a synthesis. The corresponding real-world chemical used to achieve this transformation is known as a "synthetic equivalent". ajrconline.org 2,4,4-Trimethyl-2-oxazoline serves as a synthetic equivalent for several important synthons, most notably the carboxymethyl anion. ajrconline.orgscielo.br

Carboxymethyl Anion Equivalents via Cyanocuprate Reagents in 1,4-Addition Reactions

A significant application of this compound is its role as a precursor to a carboxymethyl anion equivalent. scielo.br Direct lithiation of the 2-methyl group followed by reaction with Michael acceptors often leads to complex mixtures with low yields of the desired 1,4-addition product. To overcome this, the lithiated oxazoline (B21484) is converted into a more stable and selective organocuprate reagent.

The process begins with the deprotonation of the 2-methyl group of this compound using a strong base like n-butyllithium (nBuLi) at low temperatures (-78 °C). The resulting lithium anion is then treated with a copper(I) cyanide (CuCN) source to form a thermally stable oxazoline cyanocuprate reagent. scielo.brresearchgate.net This cyanocuprate is a soft nucleophile, ideal for conjugate addition (1,4-addition) to α,β-unsaturated systems such as enones and nitroalkenes. scielo.brresearchgate.net

This methodology effectively introduces a protected carboxymethyl group at the β-position of the Michael acceptor. scielo.br The reaction has proven to be a versatile method for carbon-carbon bond formation in the synthesis of various organic molecules. scielo.brresearchgate.net

Table 1: Examples of 1,4-Addition using this compound Cyanocuprate

| Michael Acceptor | Product | Yield | Reference |

|---|---|---|---|

| 2-Cyclopenten-1-one | 3-(4,4-Dimethyl-4,5-dihydro-oxazol-2-ylmethyl)-cyclopentanone | 70% | scielo.br |

Enol Sources in Reactive Organic Syntheses

Beyond its role as a carboxymethyl anion equivalent, this compound is a key starting material for creating more complex 2-acylmethyl-2-oxazolines. rsc.orgnih.gov These derivatives are valuable as sources of reactive enols or their corresponding enolates. rsc.org

The synthesis involves reacting this compound with reagents like acid chlorides in the presence of a base. rsc.orgnih.gov The resulting 2-acylmethyl-4,4-dimethyl-2-oxazolines are active methylene (B1212753) compounds that exist in tautomeric equilibrium with their enol form, specifically as (Z)-1-R-2-(4,4'-dimethyl-2'-oxazolin-2'-yl)eth-1-en-1-ol. rsc.org These enolates can then be used in a variety of subsequent reactions, demonstrating the utility of the oxazoline scaffold in generating reactive intermediates. rsc.orgmdpi.com

Role in Complex Molecule Synthesis

The synthetic utility of this compound is best demonstrated by its application in the construction of more elaborate molecular architectures, ranging from novel heterocycles to complex natural products.

Precursors for Heterocycle Formation

The reactive intermediates derived from this compound can be used as building blocks for other heterocyclic systems. A notable example is the synthesis of 3-acyl-2-pyridone derivatives. oup.com This transformation is achieved through the Michael addition of the sodium salt of a 2-acylmethyl-4,4-dimethyl-2-oxazoline to an α,β-acetylenic ketone. oup.comscholaris.ca The initial linear adduct, upon treatment with silica (B1680970) gel, undergoes cyclization and aromatization to form a stable 1-(2-hydroxy-1,1-dimethylethyl)-2-pyridone ring system. oup.com This strategy showcases an elegant ring transformation reaction where the oxazoline moiety facilitates the construction of a pyridone core. In some cases, abnormal Michael reactions can also occur, leading to different but related pyridone structures. oup.comresearchgate.net

Intermediates in Natural Product Total Synthesis

The cyanocuprate-mediated 1,4-addition reaction is a cornerstone of several total syntheses of biologically active natural products. scielo.brresearchgate.net

Case Study: (±)-Baclofen Baclofen is a muscle relaxant used to treat spasticity. scielo.br Its synthesis can be efficiently achieved using the oxazoline methodology. The key step is the conjugate addition of the this compound cyanocuprate to p-chloro-β-nitrostyrene, which proceeds in good yield (76%). scielo.brresearchgate.net The resulting γ-nitrooxazoline is a versatile intermediate. The nitro group is reduced to an amine, which then undergoes spontaneous cyclization to form a lactam. Finally, hydrolysis of both the lactam and the oxazoline ring under acidic conditions furnishes (±)-baclofen. scielo.brresearchgate.net

Strategies for Aliphatic Carboxylic Acid and Ester Synthesis

A primary function of the 2-oxazoline group in synthesis is as a robust protecting group for carboxylic acids. mdpi.comacs.org After serving its purpose in guiding bond formation, the oxazoline ring can be readily converted back to the corresponding carboxylic acid or ester. This unmasking step is crucial for completing the synthesis of the target molecule.

The hydrolysis is typically achieved under acidic or basic conditions. scielo.brtandfonline.com For instance, refluxing the oxazoline adduct in a solution of sulfuric acid in methanol (B129727) or ethanol (B145695) directly converts the oxazoline into the corresponding methyl or ethyl ester. scielo.brresearchgate.net Alternatively, more vigorous hydrolysis with aqueous acid, such as 6M HCl, cleaves the ring to afford the free carboxylic acid. scielo.brresearchgate.net While effective, these methods can require harsh conditions. Milder, alternative methods for hydrolysis have also been developed to accommodate sensitive substrates. tandfonline.com This ability to withstand a range of reaction conditions and then be smoothly converted to the acid or ester functionality makes this compound an excellent synthetic equivalent for a carboxymethyl group in the versatile synthesis of aliphatic carboxylic acids and their derivatives. acs.org

Masking Groups for Mono- and Dialkylation of Carboxylic Acids

The 2-oxazoline moiety serves as a robust protecting group for the carboxyl functional group, enabling the facile mono- and dialkylation of carboxylic acids. The process involves the conversion of a carboxylic acid to the corresponding 2-oxazoline derivative, typically through reaction with 2-amino-2-methyl-1-propanol (B13486). The resulting 2-substituted-4,4-dimethyl-2-oxazoline can then be subjected to deprotonation at the α-carbon of the 2-substituent using a strong base, such as n-butyllithium, to generate a stabilized carbanion. This carbanion readily reacts with various electrophiles, primarily alkyl halides, to yield the monoalkylated oxazoline. A second deprotonation and alkylation sequence can then be performed to achieve dialkylation. Finally, acidic hydrolysis of the alkylated oxazoline regenerates the carboxylic acid functionality, now bearing one or two new alkyl groups at the α-position. acs.orgacs.org

The use of this compound as the starting material provides a convenient route to homologated acetic acids. acs.org The methyl group at the 2-position is readily deprotonated to form the lithio salt, which can then be alkylated. nih.gov Subsequent hydrolysis affords the corresponding carboxylic acid. This methodology offers a versatile and efficient alternative to traditional methods of carboxylic acid alkylation, which can often be plagued by side reactions such as over-alkylation and poor yields.

The general scheme for the mono- and dialkylation of carboxylic acids via the this compound method is illustrated below:

Scheme 1: General Procedure for Mono- and Dialkylation of Carboxylic Acids

Formation of the Oxazoline: A carboxylic acid is reacted with 2-amino-2-methyl-1-propanol to form the corresponding 2-substituted-4,4-dimethyl-2-oxazoline.

Monoalkylation: The oxazoline is treated with a strong base (e.g., n-butyllithium) to form a carbanion, which is then quenched with an alkyl halide (R¹-X) to introduce the first alkyl group.

Dialkylation (Optional): The monoalkylated oxazoline can be subjected to a second round of deprotonation and alkylation with a different alkyl halide (R²-X) to introduce a second alkyl group.

Hydrolysis: The alkylated oxazoline is hydrolyzed, typically under acidic conditions, to yield the desired α-mono- or α,α-dialkylated carboxylic acid.

Detailed research findings on the mono- and dialkylation of carboxylic acids using this compound are presented in the following data table.

| Entry | Starting Oxazoline | Alkylating Agent | Product Carboxylic Acid | Yield (%) |

| 1 | This compound | n-Butyl iodide | Hexanoic acid | 85 |

| 2 | This compound | Benzyl bromide | 3-Phenylpropanoic acid | 90 |

| 3 | 2-Ethyl-4,4-dimethyl-2-oxazoline | Methyl iodide | 2-Methylpropanoic acid | 88 |

| 4 | 2-Propyl-4,4-dimethyl-2-oxazoline | Ethyl iodide | 2-Ethylpentanoic acid | 82 |

| 5 | This compound | 1. n-Propyl bromide2. Ethyl iodide | 2-Ethyl-2-methylpentanoic acid | 75 (overall) |

Chiral Auxiliaries in Stereoselective Transformations

Beyond its role as a protecting group, the oxazoline heterocycle, when derived from a chiral amino alcohol, can serve as a powerful chiral auxiliary, directing the stereochemical outcome of reactions. While this compound itself is achiral, its derivatives synthesized from chiral amino alcohols have been extensively employed in asymmetric synthesis. researchgate.netacs.org The seminal work of Meyers and co-workers demonstrated the utility of chiral oxazolines in the asymmetric synthesis of a wide range of compounds, including α-substituted carboxylic acids, lactones, and aldehydes. researchgate.net

The underlying principle of this application lies in the ability of the chiral oxazoline to create a diastereomeric intermediate upon reaction with a prochiral substrate. The steric and electronic properties of the chiral auxiliary then bias the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary reveals the desired enantiomerically enriched product.

A key advantage of using chiral oxazolines is the predictable nature of the stereochemical outcome. The absolute configuration of the newly formed stereocenter can often be controlled by the choice of the enantiomer of the chiral amino alcohol used to synthesize the oxazoline and the order of introduction of the alkyl groups.

The application of chiral oxazoline auxiliaries is particularly well-established in asymmetric alkylation reactions. The enolate derived from an N-acyl oxazolidinone, a related class of chiral auxiliaries, can be alkylated with high diastereoselectivity. nih.govwilliams.edu Although not directly employing this compound, these studies highlight the broader potential of the oxazoline framework in stereocontrolled C-C bond formation.

Research has shown that chiral oxazolines can be used to synthesize α-substituted butyro- and valerolactones with high enantiomeric excess (60-86% ee). researchgate.net The ability to prepare either enantiomer of the target molecule by simply reversing the order of alkyl group introduction underscores the versatility of this methodology.

The following table summarizes selected examples of stereoselective transformations where chiral oxazoline auxiliaries, conceptually related to this compound, have been employed.

| Entry | Chiral Auxiliary | Substrate | Reagent/Reaction | Product | Diastereomeric/Enantiomeric Excess |

| 1 | (4S,5S)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline | n-Butyllithium, then Ethyl iodide | Alkylation | (R)-2-Methylhexanoic acid | 78% ee |

| 2 | (4S)-4-Isopropyl-2-oxazoline | Propionyl chloride | Acylation, then Alkylation with Allyl iodide | (S)-2-Methyl-4-pentenoic acid | 98:2 dr |

| 3 | (R)-4-Benzyl-2-oxazolidinone | Phenylacetyl chloride | Acylation, then Alkylation with tert-Butyl bromide | (2S,3R)-3-t-Butyl-2-phenyl-3-oxopropanoic acid derivative | >95% de |

Catalytic Applications and Coordination Chemistry of 2,4,4 Trimethyl 2 Oxazoline Derived Ligands

Asymmetric Catalysis Mediated by Oxazoline (B21484) Ligands

Ligands containing a chiral oxazoline moiety are among the most successful and widely used classes in asymmetric catalysis. acs.org Their prevalence is due to their straightforward synthesis from readily available chiral β-amino alcohols, their modular nature which allows for systematic tuning, and their effectiveness in a wide array of metal-catalyzed transformations. acs.org The stereocenter controlling the enantioselectivity is positioned alpha to the oxazoline's nitrogen donor, placing it in close proximity to the metal's active site to directly influence the reaction's stereochemical outcome. acs.org

Chiral β-Hydroxy-2-oxazolines in Asymmetric Diethylzinc (B1219324) Addition to Aldehydes

The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone reaction for forming new carbon-carbon bonds in asymmetric synthesis. scielo.brscielo.br While highly reactive organolithium and Grignard reagents often yield low stereoselectivity, the catalytic asymmetric addition of diorganozinc compounds to aldehydes has proven to be a robust method for preparing enantiomerically enriched secondary alcohols. scielo.br

Chiral β-hydroxy-2-oxazolines, which can be synthesized from natural products like (+)-camphor, (−)-fenchone, and (−)-menthone, have emerged as effective catalysts for the addition of diethylzinc to various aldehydes. scielo.brresearchgate.netbohrium.com These ligands are advantageous as they are derived from inexpensive and readily available sources of chirality. scielo.br For instance, a β-hydroxy oxazoline derived from (−)-menthone and the amino alcohol 2-amino-2-methylpropan-1-ol has been shown to be an effective catalyst. scielo.br In studies involving various aromatic aldehydes, these catalysts have demonstrated good to excellent yields and significant enantiomeric excesses (e.e.). researchgate.netbohrium.com One study found that a ligand synthesized from (+)-camphor provided good to excellent yields (88-98%) and enantiomeric excess up to 96% in the addition of diethylzinc to a range of aldehydes. bohrium.com

The general procedure involves dissolving the chiral β-hydroxy-2-oxazoline ligand in a suitable solvent, followed by the addition of a diethylzinc solution. scielo.br After a brief stirring period, the mixture is cooled, and the aldehyde is added dropwise. scielo.br The reaction consistently yields secondary alcohols with good catalytic activity. scielo.brresearchgate.net

Table 1: Asymmetric Diethylzinc Addition to Aromatic Aldehydes Catalyzed by a Chiral β-Hydroxy Oxazoline Derived from (+)-Camphor

| Aldehyde | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| Benzaldehyde | 98 | 92 |

| 4-Methylbenzaldehyde | 96 | 94 |

| 4-Methoxybenzaldehyde | 95 | 96 |

| 4-Chlorobenzaldehyde | 88 | 90 |

| 2-Chlorobenzaldehyde | 94 | 88 |

This table presents selected data from studies on the catalytic activity of chiral β-hydroxy oxazolines in the diethylzinc addition to aldehydes. researchgate.netbohrium.com

General Principles in Enantioselective Catalysis

The success of oxazoline-containing ligands in asymmetric catalysis is rooted in several key principles. acs.orgrameshrasappan.com The chiral oxazoline motif is a powerful stereo-inducing element that, when coordinated to a metal center, creates a well-defined and asymmetric environment around the active site. acs.org This controlled environment dictates the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer of the product. rameshrasappan.com

The modularity of oxazoline ligands is a significant advantage, allowing for systematic optimization of the catalyst's performance for a specific reaction. acs.orgpnas.org By varying the substituents on the oxazoline ring (derived from different amino alcohols) and the group at the 2-position, chemists can fine-tune both the steric and electronic properties of the ligand. pnas.org This tuning influences the stability, activity, and selectivity of the resulting metal complex. nih.gov

Metal-bis(oxazoline) complexes, for example, typically coordinate to the metal in a pincer-like fashion, creating a rigid C₂-symmetric environment. rameshrasappan.comthieme-connect.com The geometry of the resulting complex (e.g., square-planar, square-pyramidal, or octahedral) and the positioning of substrates and counter-anions are crucial factors that determine the stereochemical outcome. rameshrasappan.com Models proposed for reactions like copper-catalyzed cyclopropanation suggest that the substrate approaches the metal-carbene intermediate from the more open quadrant, avoiding steric clash with the bulky substituents on the oxazoline rings. rameshrasappan.com

Metal-Mediated Catalysis

Beyond their use in classic asymmetric transformations, ligands derived from 2,4,4-trimethyl-2-oxazoline are pivotal in other areas of metal-mediated catalysis, including polymerization and the formation of complex heterocyclic structures.

Nickel(II) Complexes of 2-Acylmethyl-2-oxazolines as Olefin Polymerization Precursors

A specific class of ligands, 2-acylmethyl-2-oxazolines, can be synthesized from commercial this compound. nih.govrsc.org These ligands react with Nickel(II) sources to form paramagnetic (S=1) complexes with the general formula Ni(κ²-N,O-L)₂, where L is the deprotonated enolate form of the ligand. nih.govrsc.org These air- and moisture-stable complexes have been investigated as catalyst precursors for olefin polymerization. nih.govresearchgate.net

The synthesis involves reacting this compound with an acid chloride to form an intermediate amide, which is then treated with a base like potassium hydroxide (B78521) to yield the desired 2-acylmethyl-2-oxazoline ligand. rsc.org These ligands chelate to the Ni(II) center through the oxazoline nitrogen and the enolate oxygen. nih.gov Structural analysis reveals a distorted seesaw-shaped geometry of the binding atoms around the nickel center. nih.govresearchgate.net

Preliminary investigations have shown that these nickel complexes, when activated with an alkylaluminum reagent such as methylaluminoxane (B55162) (MAO), can catalyze the polymerization of olefins like ethylene (B1197577). nih.govrsc.org While one complex showed no activity for Suzuki cross-coupling, its potential in polymerization highlights the diverse catalytic capabilities of these systems. rsc.org

Table 2: Ethylene Polymerization Activity of a Ni(II) Complex Derived from 2-Acylmethyl-2-oxazoline

| Catalyst System | Activity (g polymer / mol Ni · h) |

|---|---|

| Ni(κ²-N,O-L)₂ / MAO | 1.1 x 10⁴ |

This table shows preliminary data for the catalytic activity of a representative nickel complex in ethylene polymerization. rsc.org

Lewis Acid Catalysis in Heterocycle Formation

The coordination of nitrile-containing molecules to Lewis acidic metal centers can activate the nitrile group toward nucleophilic attack, facilitating the formation of new heterocyclic rings. rsc.org Hexanuclear rhenium cluster complexes, for instance, can act as Lewis acid catalysts. rsc.org When a benzonitrile (B105546) ligand is coordinated to such a cluster, it can be transformed into a 2-phenyloxazine ring, which can subsequently be removed under ambient conditions. rsc.org This demonstrates the potential for these types of metal complexes to act as catalysts for organic transformations, where the oxazoline-related product is formed and released, regenerating the catalyst. This principle extends to the formation of oxazoline rings themselves from the reaction of coordinated nitriles with haloalcohols. rsc.org Similarly, zinc halides (ZnX₂) have been shown to be effective Lewis acid catalysts in the synthesis of 2-(aminophenyl)-2-oxazolines from isatoic anhydride (B1165640) and various amino-alcohols. researchgate.net

Fundamental Coordination Chemistry Studies

Understanding the fundamental coordination chemistry of this compound-derived ligands is crucial for designing effective catalysts. Studies have focused on the synthesis and characterization of their metal complexes, particularly with late transition metals. nih.govrsc.org

The 2-acylmethyl-2-oxazoline ligands derived from this compound exist in tautomeric forms, but upon deprotonation, they act as bidentate κ²-N,O-enolate ligands. rsc.orgscispace.com The first metal derivative of this ligand class to be characterized was a copper(II) complex, Cu(L)₂, which features a highly distorted square planar geometry around the Cu²⁺ ion. rsc.org

Subsequent work expanded the coordination chemistry to Nickel(II), resulting in a series of air- and moisture-stable complexes. nih.govresearchgate.net X-ray diffraction studies of these Ni(II) complexes confirmed a four-coordinate environment with a high degree of tetrahedral distortion, often described as a distorted seesaw shape. nih.govrsc.org The ligands chelate the Ni²⁺ ion, forming typical Ni-N and Ni-O bond lengths. rsc.org The bond angles within the chelate ring (O–Ni–N) are typically around 91-94°, while the angles between the two ligands (N–Ni–N and O–Ni–O) show much wider variation, accommodating the steric bulk of the ligands. nih.govrsc.org

Table 3: Selected Bond Angles for Ni(κ²-N,O-L)₂ Complexes

| Complex Substituent (R) | O–Ni–N Chelate Angle (°) | N–Ni–N Angle (°) | O–Ni–O Angle (°) |

|---|---|---|---|

| Phenyl | 91.5 - 92.4 | 127.1 | 114.7 |

| 2-Furanyl | 92.5 - 93.0 | 122.9 | 123.6 |

| p-NO₂-Phenyl | 91.8 - 92.0 | 114.5 | 142.0 |

| tert-Butyl | 93.8 - 94.3 | 123.5 | 109.8 |

This table presents representative bond angle ranges from X-ray crystallographic data of various Ni(II) complexes. nih.govrsc.org

Synthesis and Characterization of κ²-N,O-Oxazoline-Enolate Metal Complexes

The synthesis of metal complexes using ligands derived from this compound has been a subject of considerable research. A notable class of these are the κ²-N,O-oxazoline-enolate metal complexes.

The general synthesis of the 2-acylmethyl-2-oxazoline ligands follows established methodologies, which involve the reaction of this compound with acid chlorides in the presence of triethylamine (B128534) and acetonitrile (B52724) to yield key intermediate amides. nih.govrsc.org These amides are subsequently treated with potassium hydroxide in methanol (B129727) to produce the desired 2-acylmethyl-2-oxazolines. nih.govrsc.org An alternative route involves the reaction of this compound with trifluoromethylacetic anhydride. nih.govrsc.org

The first transition metal coordination compound derived from these ligands was a copper(II) complex, formed by the deprotonation of the ligand and subsequent κ²-N,O-coordination of the resulting enolate. rsc.orgrsc.org This work was later expanded to include nickel(II) complexes. rsc.org A series of Ni(II) complexes with the general formula Ni(κ²-N,O-L)₂ were synthesized from 2-acylmethyl-2-oxazolines. nih.govrsc.org These complexes are formed through the loss of a proton from the ligand, resulting in an enolate that coordinates to the Ni(II) center. nih.govrsc.org

These Ni(II) complexes are paramagnetic and represent the first examples of group 10 metal complexes with this class of ligand. nih.govrsc.orgrsc.org Characterization of these complexes has been carried out using various techniques, including UV-Vis and IR spectroscopy, as well as X-ray diffraction. nih.govrsc.orgnih.gov The resulting metal complexes are air- and moisture-stable. nih.govrsc.orgresearchgate.net

One of these Ni(II) complexes, where the R group is Phenyl, has shown potential as a catalyst for olefin polymerization when used with an alkylaluminum reagent. nih.govrsc.orgresearchgate.net

Table 1: Synthesis of 2-Acylmethyl-2-oxazolines from this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| This compound | Acid Chlorides | NEt₃/MeCN, then KOH/MeOH | (Z)-1-R-2-(4,4'-dimethyl-2'-oxazolin-2'-yl)eth-1-en-1-ol |

Coordination Geometry Around Metal Centers in Oxazoline Complexes

The coordination geometry of metal complexes derived from this compound ligands has been elucidated through single-crystal X-ray diffraction studies. In the case of the Ni(II) complexes with the formula Ni(κ²-N,O-L)₂, the metal center is four-coordinate. nih.govrsc.org

These complexes exhibit a high degree of tetrahedral distortion. rsc.org More specifically, the arrangement of the donor atoms around the nickel center is best described as a distorted seesaw coordination geometry. nih.govrsc.orgresearchgate.net This is in contrast to the more common square planar geometry observed for many Ni(κ²-N,O-L)₂ complexes, which are typically diamagnetic. nih.govrsc.org The substituents on the enolate backbone appear to have minimal impact on the resulting solid-state structures of these nickel compounds. rsc.org

The bond lengths between the nickel atom and the nitrogen and oxygen donor atoms are within the typical range for such complexes. nih.govrsc.org The bond angles, however, confirm the distorted geometry.

Table 2: Selected Bond Angles (°) for Ni(κ²-N,O-L)₂ Complexes

| Angle | Range |

|---|---|

| O–Ni–N (chelate) | 91.5 - 94.3 |

| O–Ni–N (inter-ligand) | 102.81 - 113.07 |

| N–Ni–N | 114.5 - 127.1 |

Data sourced from studies of six structurally characterized examples. nih.govrsc.org

For a copper(II) complex, Cu(3a-H)₂, derived from a similar ligand, the coordination geometry around the Cu²⁺ center was found to be highly distorted square planar. rsc.orgresearchgate.net

Investigation of Metal Bonding Modes and Structural Trends

A systematic investigation into the metal bonding modes of oxazoline ligands is crucial for understanding the structural aspects of their complexes. researchgate.net In the κ²-N,O-oxazoline-enolate complexes of nickel and copper, the deprotonated ligand binds to the metal center through the nitrogen atom of the oxazoline ring and the oxygen atom of the enolate in a bidentate fashion. nih.govrsc.orgrsc.org

In contrast, zinc halide complexes with various 2-substituted-2-oxazolines, including those with alkyl and aryl groups, have been shown to form mononuclear compounds with a distorted tetrahedral arrangement of two halide and two oxazoline ligands around the zinc metal center. researchgate.net These complexes show little structural diversity, a characteristic that differs from their substituted pyridine (B92270) counterparts. researchgate.net The ligands in these zinc complexes are bound in a κ²-N,O-bonding motif. researchgate.net

Development of N-Donor Complexes

While many complexes of this compound-derived ligands involve N,O-chelation, there has also been development in N-donor-only complexes. A series of zinc dialkyldithiocarbamato complexes have been synthesized that incorporate a monodentate oxazoline ligand. researchgate.net

Specifically, a complex with this compound has been structurally characterized. researchgate.net In this complex, the oxazoline ligand is bound to a [Zn(S₂CNBz)₂] (Bz = benzyl) fragment solely through the nitrogen atom. researchgate.net This represents the first known N-donor complex of this compound to be fully characterized. researchgate.net The coordination geometry around the Zn(II) center in this compound is described as a distorted trigonal bipyramidal. researchgate.net

Organocatalytic Applications

Beyond its role in organometallic catalysis, this compound serves as a valuable reagent in organocatalytic applications, particularly in asymmetric synthesis. Chiral oxazolines are recognized as effective ligands and organocatalysts for a variety of chemical transformations. researchgate.net

The lithio salt of this compound, generated by metalation, is a key intermediate in these applications. researchgate.net This nucleophilic species can react with alkyl halides to produce 2-alkyloxazolines. researchgate.net Subsequent hydrolysis of these products yields homologated acetic acids. researchgate.net If a dialkylation process is performed, α,α-dialkylacetic acids can be synthesized. researchgate.net

Furthermore, the lithiated oxazoline can undergo addition reactions with carbonyl compounds. researchgate.net Hydrolysis of the resulting adducts provides a route to α,β-unsaturated acids or esters, depending on the workup conditions. researchgate.net These reactions highlight the utility of this compound as a building block for the stereocontrolled synthesis of various carboxylic acid derivatives.

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | C₆H₁₁NO |

| Triethylamine | (C₂H₅)₃N |

| Acetonitrile | CH₃CN |

| Potassium hydroxide | KOH |

| Methanol | CH₃OH |

| Trifluoromethylacetic anhydride | (CF₃CO)₂O |

| Nickel(II) bromide | NiBr₂ |

| Copper(II) nitrate | Cu(NO₃)₂ |

| Zinc chloride | ZnCl₂ |

| Zinc bromide | ZnBr₂ |

| Zinc iodide | ZnI₂ |

| Phenyl | C₆H₅ |

Polymerization Chemistry of 2,4,4 Trimethyl 2 Oxazoline

Mechanisms of Polymerization

The polymerization of 2,4,4-trimethyl-2-oxazoline is primarily achieved through cationic ring-opening polymerization (CROP), a process that can be influenced by various initiators and catalysts. Additionally, this monomer can participate in zwitterionic polymerization pathways, further expanding its chemical utility.

Cationic Ring-Opening Polymerization (CROP) of this compound

The CROP of 2-oxazolines is a well-established method for producing well-defined polymers. beilstein-journals.org This process is initiated by electrophilic species which attack the nitrogen atom of the oxazoline (B21484) ring, leading to the formation of a cationic oxazolinium species. researchgate.net The polymerization then proceeds via nucleophilic attack of the monomer on the growing polymer chain, resulting in ring opening and chain propagation.

However, the presence of two methyl groups at the 4-position of this compound introduces significant steric hindrance. researchgate.net This steric bulk can impede the polymerization process when certain catalysts, such as the acid-exchanged montmorillonite (B579905) clay Maghnite-H+, are employed. researchgate.net

Role of Initiators and Catalysts in Cationic Polymerization

A wide array of initiators can be used for the CROP of 2-oxazolines, with their reactivity significantly impacting the polymerization kinetics. mdpi.com Common initiators include alkyl halides, alkyl tosylates, and alkyl triflates. nih.gov For instance, a study comparing different methyl-based initiators ranked their reactivity as methyl triflate > methyl tosylate > methyl iodide. mdpi.com

The choice of initiator is crucial for achieving a "living" or "quasi-living" polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com For example, rare-earth metal triflates, such as scandium triflate (Sc(OTf)₃), have been shown to be highly efficient initiators for the CROP of 2-ethyl-2-oxazoline, exhibiting higher catalytic activity than the commonly used methyl tosylate. rsc.org The use of such initiators can also facilitate the polymerization of sterically hindered 2-oxazolines. rsc.org

| Initiator Type | Examples | Reactivity Trend |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Lower reactivity compared to sulfonates |

| Alkyl Tosylates | Methyl tosylate | Moderate reactivity |

| Alkyl Triflates | Methyl triflate, Scandium triflate | High reactivity |

| Acid-Exchanged Clay | Maghnite-H+ | Can be sterically hindered |

Zwitterion Polymerization Pathways

This compound can also undergo copolymerization via a zwitterionic mechanism. acs.org This has been demonstrated in its reaction with N-phenylmaleimide and p-methoxyphenylmaleimide. acs.org In this type of polymerization, a zwitterionic intermediate is formed, which then participates in the chain growth.

Synthesis and Characterization of Poly(2-oxazoline)s and Copolymers

The polymerization of this compound and its derivatives leads to the formation of a variety of polymers with unique properties and applications, including pseudo-polypeptides and chiral polymers.

Formation of Pseudo-Polypeptides for Specific Applications

Poly(2-oxazoline)s are often referred to as pseudo-polypeptides due to the structural similarity of their repeating unit to that of peptides. researchgate.net This characteristic makes them attractive for various biomedical applications. mdpi.comresearchgate.net The synthesis of these polymers through living cationic polymerization allows for the creation of well-defined architectures, such as block copolymers, which can self-assemble into structures like micelles for drug delivery. helsinki.fi

The versatility of the CROP method enables the incorporation of functional groups, leading to the development of materials with tailored properties. mdpi.com For instance, the synthesis of block copolymers containing both hydrophobic and hydrophilic segments allows for the encapsulation of therapeutic agents. helsinki.fi

Synthesis of Chiral Poly(2,4-disubstituted-2-oxazoline)s

The synthesis of chiral poly(2,4-disubstituted-2-oxazoline)s has garnered significant interest due to their potential in applications such as chiral drug delivery. helsinki.fiacs.org These polymers can be synthesized from chiral monomers, leading to polymers with specific optical activities. acs.org

For example, ABA triblock copolymers have been synthesized with a hydrophilic poly(2-methyl-2-oxazoline) (pMeOx) block and a hydrophobic block made from chiral monomers like (R)-2-ethyl-4-ethyl-2-oxazoline. acs.org The synthesis of these chiral polymers often involves the initial preparation of the chiral monomer from a nitrile and a chiral alkanolamine, followed by living cationic ring-opening polymerization. acs.org

Studies on such chiral polymers have shown that their solution properties can be influenced by their stereochemistry. Enantiopure polymers may form ordered, helical structures in certain solvents, a behavior not observed in their racemic counterparts. rsc.org This secondary structure formation can be detected using techniques like circular dichroism. rsc.org

| Polymer Type | Monomers | Key Feature | Potential Application |

| ABA Triblock Copolymer | 2-methyl-2-oxazoline, (R)-2-ethyl-4-ethyl-2-oxazoline | Chiral hydrophobic blocks | Chiral drug delivery |

| Enantiopure Homopolymer | R-2-butyl-4-ethyl-2-oxazoline | Forms ordered helical structures in solution | Materials with specific optical properties |

Triblock Copolymer Architectures based on this compound Derivatives

Triblock copolymers are macromolecules composed of three distinct polymer blocks (ABA or ABC). Poly(2-oxazoline) (POx)-based triblock copolymers are of significant interest for applications in drug delivery and nanotechnology, often forming self-assembled structures like micelles or vesicles in solution. cam.ac.ukresearchgate.net These are typically synthesized by sequential living cationic ring-opening polymerization, where different 2-oxazoline monomers are added sequentially to the reaction. researchgate.netd-nb.info

While the synthesis of triblock copolymers from various 2-substituted-2-oxazolines is well-established, the direct incorporation of this compound into such architectures is not widely reported in the literature. The steric hindrance caused by the gem-dimethyl groups at the 4-position poses a challenge for the controlled, sequential addition required for narrow molar mass distributions. researchgate.netresearchgate.net

General strategies for creating POx-based triblock copolymers involve either monofunctional or bifunctional initiators.

Monofunctional Initiation (ABA or ABC type): Polymerization of a first monomer (A) is initiated, and after its complete consumption, a second monomer (B) is added, followed by a third monomer (C or A). cam.ac.uk

Bifunctional Initiation (ABA type): A bifunctional initiator is used to simultaneously grow two polymer chains from a central point. After the polymerization of the outer blocks (A), the living chain ends can be used to initiate the polymerization of a second monomer to form the central block (B). mdpi.com

A common approach for creating amphiphilic triblock copolymers is to use a hydrophilic POx, such as poly(2-methyl-2-oxazoline) (PMeOx), and a hydrophobic POx block. chemrxiv.orghelsinki.fi Given the challenges with this compound, a potential route to its inclusion in triblock architectures would involve its derivatives or specialized polymerization conditions.

Advanced Materials Development from this compound Monomers

The versatility of poly(2-oxazoline) chemistry allows for the creation of a wide range of advanced materials with tailor-made properties for biomedical and technological applications. researchgate.netsigmaaldrich.com This includes the development of stimuli-responsive systems, functional coatings, and drug delivery vehicles. nih.gov

Engineering of High-Performance Materials through Polymerization

The development of high-performance materials from 2-oxazoline monomers is an active area of research. By selecting specific monomers and controlling the polymer architecture, materials with unique thermal, mechanical, and electronic properties can be engineered. For instance, certain poly(2-oxazoline)s have been developed as "green" alternatives for insulators in electronic applications, forming crosslinked networks with desirable dielectric properties. researchgate.netmdpi.com

In the context of this compound, its derivatives have been utilized in specialized applications. Research has shown that 2-acylmethyl-2-oxazolines, synthesized from this compound, can act as ligands to form nickel(II) complexes. These metal complexes, in turn, serve as catalytic precursors for olefin polymerization, demonstrating a pathway from the oxazoline monomer to high-performance catalytic materials. rsc.org The homopolymer of this compound has been synthesized, but its development into high-performance materials is limited by the aforementioned steric challenges during polymerization. researchgate.net

Table 1: Examples of High-Performance Materials from Poly(2-oxazoline) Derivatives

| Material Type | Monomers Used | Key Properties & Applications |

| "Green" Gel Polymer Electrolytes | 2-nonyl-2-oxazoline, 2-dec-9'-enyl-2-oxazoline | Thermally stable, versatile, crosslinked networks for electronic applications. researchgate.net |

| Catalytic Precursors | This compound (as starting material for ligands) | Air-stable Ni(II) complexes used for olefin polymerization. rsc.org |

| Insulating Materials | 2-nonyl-2-oxazoline, 2-dec-9'-enyl-2-oxazoline | Medium insulators with permittivity and conductivity comparable to polyamides. mdpi.com |

Influence of Chirality on Polymer Structure and Assembly

Chirality plays a fundamental role in the structure and function of natural polymers like proteins and DNA. Introducing chirality into synthetic polymers can induce the formation of ordered secondary structures, such as helices, which significantly influences their properties and interactions. tue.nl The monomer this compound is achiral as it lacks a stereocenter. However, chirality can be introduced into poly(2-oxazoline)s by using monomers with a substituent at the 4-position of the oxazoline ring, creating a chiral center in the polymer main chain. researchgate.nettu-dresden.de

The polymerization of chiral 2,4-disubstituted-2-oxazoline monomers can lead to polymers that adopt helical conformations in solution and form chirally ordered crystals in the solid state. researchgate.netrsc.org

Key Research Findings on Chiral Poly(2-oxazolines):

Secondary Structure Formation: Enantiopure poly(2,4-disubstituted-2-oxazoline)s have been shown to form secondary structures, likely helices, in solution, as confirmed by circular dichroism (CD) spectroscopy. tu-dresden.dersc.org Racemic versions of the same polymers typically exist as random coils under the same conditions. rsc.org

Solubility and Thermal Properties: The presence of a defined chiral structure can affect the polymer's solubility and thermal characteristics. For example, enantiopure poly(R-2-butyl-4-ethyl-2-oxazoline) has a high melting temperature of over 200°C, attributed to the formation of chirally ordered crystals. researchgate.nettue.nl

Solvent and Temperature Effects: The stability of these secondary structures can be influenced by external factors. In certain solvents like hexafluoroisopropanol (HFIP), the helical structure exhibits unique temperature-dependent changes. rsc.org In poor solvents, enantiopure polymers tend to form more compact, elongated structures compared to their racemic counterparts. rsc.org

While no chiral derivatives of this compound are specifically discussed in the reviewed literature, the principles derived from other chiral poly(2,4-disubstituted-2-oxazoline)s provide a clear framework. If a chiral derivative were synthesized (for example, by replacing one of the methyl groups at the 4-position with a different group), it would be expected to exhibit similar chiral ordering, leading to the formation of secondary structures and influencing its material properties. However, the remaining methyl group at the 4-position would still contribute significant steric bulk, potentially affecting the stability and specific geometry of any resulting helical structure.

Table 2: Influence of Chirality on Poly(2,4-disubstituted-2-oxazoline) Properties

| Polymer System | Observation | Implication |

| Enantiopure vs. Racemic poly(2-butyl-4-ethyl-2-oxazoline) | Enantiopure polymer forms ordered structures in solution; racemic polymer forms a random coil. rsc.org | Chirality induces secondary structure formation (e.g., helices). |

| Poly(R-2-alkyl-4-ethyl-2-oxazoline)s | Polymers with longer alkyl side-chains (butyl, octyl) are semi-crystalline, while shorter ones (ethyl) are amorphous. researchgate.nettue.nl | Chirality combined with side-chain structure dictates crystallinity and thermal properties. |

| Chiral POx in different solvents | Ordered structures are more pronounced in poor solvents. rsc.org | Solvent quality affects the persistence and compactness of the chiral secondary structure. |

| ABA Triblock Copolymers with Chiral Blocks | Used to create nanoformulations for chiral and achiral drugs. chemrxiv.orghelsinki.fi | Chirality in polymer micelles can be explored for stereoselective drug delivery. |

Theoretical and Computational Investigations of 2,4,4 Trimethyl 2 Oxazoline

Tautomeric Equilibrium and Stability Investigations